molecular formula KF<br>FK B080757 Potassium fluoride CAS No. 12178-06-2

Potassium fluoride

Cat. No. B080757
CAS RN: 12178-06-2
M. Wt: 58.097 g/mol
InChI Key: NROKBHXJSPEDAR-UHFFFAOYSA-M
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Patent
US04136121

Procedure details

82.8 g of perfluorooctanoic acid (0.197 mol) are neutralized with a 20% aqueous KOH-solution to a pH of 6 and the salt mixture formed by octanoate and KF is dried for 24 hours at 100° C./1 mbar. Thereafter 70 ml of tetraglyme are added. After addition of 100 g of perfluoro-(3,6-dimethyl-1,4-dioxanyl-2-oxy)-propionic acid fluoride, the mixture is stirred for 15 hours and the product mixture is treated as in Example 1. By distillation there are obtained 102 g (62.2% of the theory, calculated on used perfluorooctanoic acid) of the compound of the formula ##STR12## having a boiling point of from 210° to 222° C., the structure of which is confirmed by the analysis and by spectroscopic data.
Quantity
82.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2](F)([C:6](F)(F)[C:7](F)(F)[C:8](F)(F)[C:9](F)(F)[C:10](F)(F)[C:11](F)(F)F)[C:3]([OH:5])=[O:4].[OH-].[K+:27]>>[C:3]([O-:5])(=[O:4])[CH2:2][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[F-:1].[K+:27] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
82.8 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)[O-]
Name
Type
product
Smiles
[F-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.